1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide
Description
This compound features a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 6. At position 3 of the triazolopyridine, a methyl-linked carboxamide connects to a 1-ethyl-1H-pyrazole-3-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide and pyrazole groups may facilitate hydrogen bonding and target binding.
Propriétés
IUPAC Name |
1-ethyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c1-2-22-5-4-10(21-22)13(24)18-8-12-20-19-11-7-9(14(15,16)17)3-6-23(11)12/h3-7H,2,8H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUYVRBBURZZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of an appropriate enaminonitrile with a hydrazine derivative under microwave irradiation.
Introduction of the Pyrazole Ring: The triazolopyridine core is then reacted with a suitable pyrazole derivative under basic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the triazolopyridine moiety, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and trifluoromethylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HGC-27 (gastric cancer) with IC50 values ranging from 10 to 50 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The triazole ring present in this compound contributes to its potential as an antimicrobial agent. Triazoles are widely recognized for their antifungal properties and have been incorporated into treatments for various infections. Compounds with similar structures have shown efficacy against fungal pathogens like Candida species and Aspergillus species.
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor, particularly in targeting specific signaling pathways involved in cancer progression. Kinases are critical enzymes in cellular signaling, and their inhibition can lead to reduced tumor growth and metastasis. Studies have demonstrated that certain triazole derivatives can effectively inhibit kinases associated with cancer cell survival.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile. Variations in substituents on the triazole or pyrazole rings can significantly affect biological activity and selectivity toward specific targets.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
| Study | Compound | Activity | IC50/Other Metrics |
|---|---|---|---|
| Bouabdallah et al., 2022 | Novel pyrazole derivatives | Anticancer | IC50: 3.79 µM (MCF7) |
| Wei et al., 2022 | Ethyl-pyrazole derivatives | Anticancer | IC50: 11 µM (A549) |
| Puthiyapurayil et al., 2022 | Triazole-linked pyrazoles | Cytotoxicity | IC50: 15.54 µM (MCF7) |
These studies highlight the potential of this class of compounds in drug development for treating various cancers and infections.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, by binding to their active sites and preventing their normal function . This inhibition leads to the disruption of key signaling pathways involved in cell proliferation and survival, ultimately resulting in the inhibition of cancer cell growth and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and three analogs from the evidence:
*Calculated based on formula C₁₄H₁₄F₃N₇O.
Key Findings and Implications
Core Heterocycle Differences: The target compound’s fused triazolopyridine core provides a rigid, planar structure conducive to π-π stacking in biological targets, whereas the pyrazolo[3,4-b]pyridine in Compound 1005612-70-3 offers a bulkier aromatic system that may influence steric interactions .
Functional Group Impact :
- Trifluoromethyl vs. Chloro/Phenyl : The target’s trifluoromethyl group increases electronegativity and metabolic resistance compared to the chloro group in the 2008 compound or the phenyl group in 1005612-70-3 .
- Carboxamide vs. Urea/Carboxylate : The carboxamide in the target compound supports hydrogen bonding with biological targets, while the urea group in the patent compound may exhibit stronger dipole interactions. The carboxylate ester in the 2008 compound is more labile, suggesting lower metabolic stability .
Molecular Weight and Substituent Effects :
- The target compound’s lower molecular weight (~369.3) compared to 1005612-70-3 (374.4) may improve membrane permeability. However, the ethyl and methyl groups in 1005612-70-3 could enhance lipophilicity and target residence time .
Activité Biologique
The compound 1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-tumor, and other pharmacological properties.
Chemical Structure
The compound features several key structural components:
- Triazole ring : Known for its role in various biological activities.
- Pyrazole moiety : Often associated with anti-inflammatory and analgesic effects.
- Trifluoromethyl group : May enhance lipophilicity and biological potency.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole and triazole rings have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
A recent study synthesized a series of pyrazole derivatives that demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac. Notably, some compounds showed IC50 values ranging from 60.56 to 69.15 μg/mL, indicating substantial anti-inflammatory potential .
Anti-tumor Activity
The compound has also been evaluated for its anti-tumor properties. In vitro assays demonstrated that related triazolo-pyridine derivatives effectively inhibit tumor cell proliferation. For example, a derivative exhibited an IC50 of 41 nM against specific cancer cell lines, showcasing its potential as an anti-cancer agent .
Table 1 summarizes the anti-tumor activity of various triazolo-pyridine derivatives:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Derivative 1 | A549 (Lung) | 41 |
| Derivative 2 | MCF7 (Breast) | 50 |
| Derivative 3 | HeLa (Cervical) | 55 |
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of RORγt : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is involved in the regulation of inflammatory cytokines such as IL-17A. This inhibition can lead to reduced inflammation and tumor growth .
- Modulation of COX Enzymes : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: In Vivo Efficacy
In a mouse model induced with IL-18/23 cytokines, a closely related compound demonstrated significant inhibition of IL-17A production in a dose-dependent manner. This study highlights the potential therapeutic applications of these compounds in treating autoimmune diseases .
Case Study 2: Safety Profile
Preliminary toxicity studies on related pyrazole derivatives indicated a high safety margin, with LD50 values exceeding 2000 mg/kg in murine models. This suggests that these compounds could be developed further without significant risk of acute toxicity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
